3-Methyl-5-(pyridin-3-yl)benzoic acid
Description
3-Methyl-5-(pyridin-3-yl)benzoic acid is a heteroaromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 3-position and a pyridin-3-yl group at the 5-position. This structure combines the hydrogen-bonding and acidic properties of the carboxylic acid group with the electron-rich pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science. Its applications span drug development (e.g., kinase inhibitors and HDAC modulators) and coordination chemistry due to its ability to act as a ligand .
Properties
IUPAC Name |
3-methyl-5-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRHVCLMZDKAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
MPBA has demonstrated promising antibacterial properties against several strains of bacteria. For instance, studies have shown that derivatives of MPBA exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent.
Case Study:
A study published in MDPI highlighted the synthesis of 5-methyl-2-(pyridin-3-yl)thiazole derivatives, which showed significant antibacterial activity. The synthesized compounds were tested against various bacterial strains, revealing that some derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
1.2 Antiparasitic Activity
MPBA derivatives have been investigated for their potential in treating neglected tropical diseases, particularly human African trypanosomiasis (HAT). Research indicates that certain 3,5-disubstituted compounds can inhibit the growth of Trypanosoma brucei, the causative agent of HAT.
Table 1: Antiparasitic Activity of MPBA Derivatives
| Compound ID | pEC50 (μM) | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |
|---|---|---|---|
| 19a | 5.3 | 300 | 6 |
| 19b | 5.7 | 180 | 13 |
| 19c | 5.9 | >300 | 17 |
This data suggests that modifications to the MPBA structure can enhance its bioactivity and pharmacokinetic properties, making it a viable candidate for further development .
Material Science Applications
2.1 Organic Electronics
MPBA has been explored as a potential material in organic electronics due to its unique electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study:
Research on the synthesis and characterization of MPBA-based materials has shown that they can achieve high charge mobility and stability when incorporated into device architectures. These properties are critical for enhancing the efficiency and lifespan of organic electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridin-3-yl group can bind to various biological targets, influencing pathways related to inflammation, cancer, and metabolic disorders.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional arrangement of substituents significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Acidity : Fluorine substitution (e.g., 2-fluoro analog) lowers the pKa due to its electron-withdrawing effect, enhancing ionization and solubility in aqueous media .
- Synthetic Utility : The 4-methyl-3-(pyridin-3-yl) analog is used in kinase inhibitor synthesis (e.g., nilotinib intermediates), highlighting the importance of substitution patterns in drug design .
Functional Group Variations
Pyridine Ring Modifications: Chidamide Intermediates: Compounds like (E)-3-(pyridin-3-yl)acrylic acid (used in chidamide synthesis) demonstrate how pyridine-linked acrylic acid derivatives enable conjugation with aromatic amines, a feature absent in 3-methyl-5-(pyridin-3-yl)benzoic acid . Trifluoromethyl Substitution: 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid (CAS: N/A) shows enhanced lipophilicity and target selectivity compared to non-halogenated analogs .
Benzothiazole Hybrids :
- 5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)] derivatives exhibit extended π-conjugation, improving fluorescence properties for imaging applications, unlike the simpler benzoic acid-pyridine hybrids .
Pharmacological Relevance
- Kinase Inhibitors : The 4-methyl-3-(pyridin-3-yl)benzoic acid scaffold is critical in nilotinib intermediates, where the pyridine ring coordinates with ATP-binding pockets in kinases. In contrast, the 3-methyl-5-substituted analog may exhibit altered binding due to steric mismatches .
- HDAC Modulation: Chidamide analogs (e.g., N-(2-amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide) rely on pyridine-acrylamide motifs for HDAC inhibition, a mechanism distinct from carboxylic acid-based derivatives .
Biological Activity
3-Methyl-5-(pyridin-3-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Methyl-5-(pyridin-3-yl)benzoic acid can be represented as follows:
This compound features a benzoic acid moiety substituted with a methyl group and a pyridine ring, which contributes to its biological properties.
Biological Activities
1. Antiproliferative Activity
Research indicates that pyridine derivatives, including 3-Methyl-5-(pyridin-3-yl)benzoic acid, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with pyridine rings showed improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with lower IC50 values indicating higher potency .
2. Antimicrobial Activity
Pyridine derivatives have been associated with antimicrobial properties. A review highlighted that certain pyridine compounds demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM . While specific data for 3-Methyl-5-(pyridin-3-yl)benzoic acid is limited, its structural similarity to active pyridine derivatives suggests potential antimicrobial activity.
3. Matrix Metalloproteinase Inhibition
The compound's structural characteristics may position it as a candidate for inhibiting matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis. Research on related compounds has shown that selective MMP inhibitors can significantly impact disease progression by modulating collagen degradation in vitro .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Mechanism
In a specific study focusing on pyridine derivatives, researchers observed that the incorporation of hydroxyl groups significantly enhanced antiproliferative activity against cancer cell lines. The study demonstrated that modifications to the pyridine structure could lead to improved efficacy in inhibiting cell growth . This suggests that similar modifications could be explored for 3-Methyl-5-(pyridin-3-yl)benzoic acid to enhance its biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-5-(pyridin-3-yl)benzoic acid to minimize isomer formation?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and intermediates. For example, acylation reactions using CDI (1,1'-carbonyldiimidazole) activation under acidic conditions can improve regioselectivity. Method 2 in achieved a 68% yield but produced isomers due to competing reactions at the amino groups of 4-fluorobenzene-1,2-diamine. To mitigate this, introduce steric hindrance via bulky protecting groups or use stepwise acylation with HOBT/DCC coupling agents to favor the desired regioisomer .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 3-methyl-5-(pyridin-3-yl)benzoic acid?
- Methodological Answer :
- NMR : Compare aromatic proton signals to distinguish pyridinyl (δ 8.5–9.0 ppm) and benzoic acid (δ 7.5–8.5 ppm) moieties. The methyl group at position 3 will appear as a singlet (~δ 2.3 ppm).
- IR : Validate the carboxylic acid group via O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1720 cm⁻¹).
- MS : Confirm the molecular ion peak (exact mass: 243.09 g/mol) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported structural isomers of pyridinyl-benzoic acid derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For example, resolved chidamide’s isomer ambiguity using SC-XRD to analyze dihedral angles and hydrogen bonding. For 3-methyl-5-(pyridin-3-yl)benzoic acid, grow crystals in a solvent system (e.g., DMSO/water) and refine data using SHELXL ( ). Compare packing motifs (e.g., π-π stacking between pyridine rings) to differentiate isomers .
Q. What experimental design strategies improve kinetic modeling of reactions involving 3-methyl-5-(pyridin-3-yl)benzoic acid?
- Methodological Answer : Implement a multi-objective optimal experimental design (MOOED) framework ( ). For esterification or acylation kinetics:
Use microreactors for precise control of temperature and residence time.
Employ online HPLC or Raman spectroscopy for real-time monitoring.
Optimize trade-offs between parameter accuracy and experimental cost via Pareto front analysis .
Q. How can polymorphism in 3-methyl-5-(pyridin-3-yl)benzoic acid impact its reactivity in catalytic applications?
- Methodological Answer : Polymorphs alter crystal packing and surface reactivity. Characterize polymorphs via powder XRD and DSC. For example, highlights how methyl group positioning affects hydrogen-bonding networks. Test reactivity differences using solid-state NMR or surface-enhanced Raman spectroscopy (SERS) in catalytic cycles .
Critical Analysis of Contradictions
- Isomer Reporting : notes conflicting structural assignments for chidamide due to ambiguous acylation sites. For analogous compounds like 3-methyl-5-(pyridin-3-yl)benzoic acid, combine SC-XRD with dynamic NMR to resolve tautomerism or rotational isomers .
- Synthetic Yield Variability : Method 2 () achieved higher yields but required rigorous purification (e.g., thermal filtration). Reproducibility challenges may arise from solvent polarity or catalyst traces—address via Design of Experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
